molecular formula C22H30ClN B14621608 N-(3,3-diphenylpropyl)cycloheptanamine;hydrochloride CAS No. 59182-81-9

N-(3,3-diphenylpropyl)cycloheptanamine;hydrochloride

Cat. No.: B14621608
CAS No.: 59182-81-9
M. Wt: 343.9 g/mol
InChI Key: PLNNYHXBSCELBY-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)cycloheptanamine;hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a cycloheptane ring attached to a diphenylpropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)cycloheptanamine;hydrochloride typically involves the reaction of 3,3-diphenylpropylamine with cycloheptanone under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which acts as a catalyst and helps in the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)cycloheptanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3,3-diphenylpropyl)cycloheptanamine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)cycloheptanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diphenylpropylamine: A related compound with similar structural features but lacking the cycloheptane ring.

    Cycloheptanamine: Another related compound that contains the cycloheptane ring but lacks the diphenylpropylamine moiety.

Uniqueness

N-(3,3-diphenylpropyl)cycloheptanamine;hydrochloride is unique due to its combination of a cycloheptane ring and a diphenylpropylamine moiety

Properties

CAS No.

59182-81-9

Molecular Formula

C22H30ClN

Molecular Weight

343.9 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)cycloheptanamine;hydrochloride

InChI

InChI=1S/C22H29N.ClH/c1-2-10-16-21(15-9-1)23-18-17-22(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,21-23H,1-2,9-10,15-18H2;1H

InChI Key

PLNNYHXBSCELBY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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